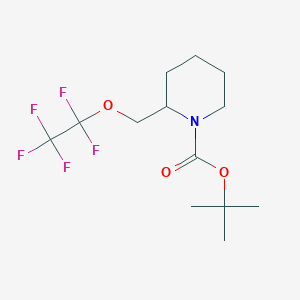
2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a piperidine ring, a carboxylic acid ester group, and a pentafluoroethyloxymethyl moiety, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the Steglich esterification method. This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification of carboxylic acids under mild conditions . The reaction proceeds through the formation of an O-acylisourea intermediate, which reacts with the alcohol to form the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of safer and more sustainable solvents, such as dimethyl carbonate (DMC), has been explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The pentafluoroethyloxymethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid methyl ester
- 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid ethyl ester
Uniqueness
Compared to similar compounds, 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester offers unique advantages due to its tert-butyl ester group. This group provides greater steric hindrance, enhancing the compound’s stability and resistance to hydrolysis. Additionally, the pentafluoroethyloxymethyl moiety imparts unique electronic properties, making it a valuable building block in the synthesis of fluorinated organic molecules .
Propriétés
Formule moléculaire |
C13H20F5NO3 |
|---|---|
Poids moléculaire |
333.29 g/mol |
Nom IUPAC |
tert-butyl 2-(1,1,2,2,2-pentafluoroethoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20F5NO3/c1-11(2,3)22-10(20)19-7-5-4-6-9(19)8-21-13(17,18)12(14,15)16/h9H,4-8H2,1-3H3 |
Clé InChI |
ZZELAXXHMYYZLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1COC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


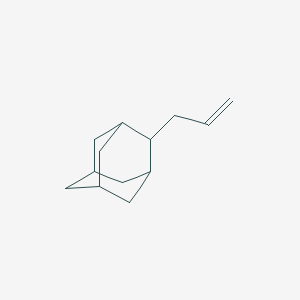
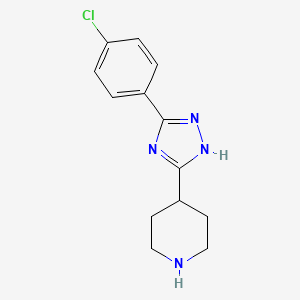
![Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B15095529.png)
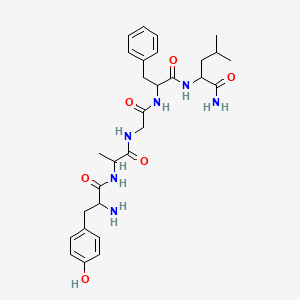
![[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine](/img/structure/B15095541.png)
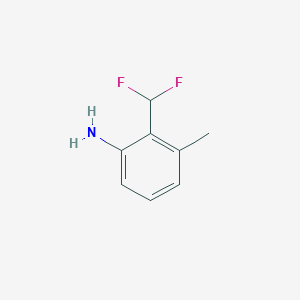
![ethyl 5-amino-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B15095562.png)
![Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer](/img/structure/B15095568.png)
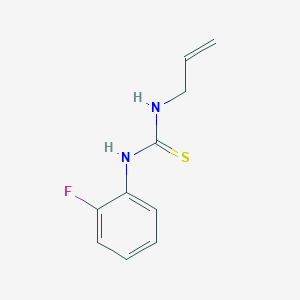
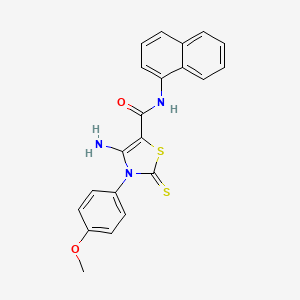

![5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B15095596.png)
![2-[3-(1H-indol-3-yl)propanoylamino]acetic Acid](/img/structure/B15095599.png)

